

# A Comparative Guide to the Immunogenicity of Squalene-Adjuvanted Subunit Vaccines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of **squalene**-adjuvanted subunit vaccines against other common alternatives. The information presented is supported by experimental data to aid in the rational selection of adjuvants for vaccine development.

# **Performance Comparison of Vaccine Adjuvants**

**Squalene**-based oil-in-water emulsions, such as MF59, AS03, and AddaVax, are potent adjuvants that significantly enhance the immune response to subunit vaccine antigens.[1][2][3] They have been shown to elicit robust and protective immune responses, outperforming traditional aluminum salt adjuvants (alum) in several key aspects, particularly in the induction of specific types of antibody and T-cell responses.

## **Humoral Immunity: Antibody Production**

**Squalene**-adjuvanted vaccines are particularly effective at inducing a strong and durable antibody response. A key differentiator from alum is the ability of **squalene**-based adjuvants to promote a balanced Th1/Th2 response, leading to the production of not only IgG1 but also significant levels of IgG2a/c antibodies.[1][4] This is indicative of a more comprehensive humoral immune response, as IgG2a/c antibodies are associated with antiviral and cytotoxic effector functions. In contrast, alum predominantly induces a Th2-biased response with a higher proportion of IgG1 antibodies.



| Adjuvant                               | Antigen                                | lgG Titer<br>(Total)                            | lgG1 Titer                       | lgG2a/c<br>Titer              | Neutralizi<br>ng<br>Antibody<br>Titer           | Referenc<br>e |
|----------------------------------------|----------------------------------------|-------------------------------------------------|----------------------------------|-------------------------------|-------------------------------------------------|---------------|
| Squalene<br>Emulsion<br>(AF03)         | HA-NP                                  | Significantl<br>y higher<br>than no<br>adjuvant | -                                | -                             | Significantl<br>y higher<br>than no<br>adjuvant |               |
| Squalene<br>Emulsion<br>(AddaVax®<br>) | Inactivated<br>YF 17DD                 | Higher<br>than<br>attenuated<br>vaccine         | Predomina<br>ntly IgG1           | Lower than attenuated vaccine | Lower than attenuated vaccine (pre-challenge)   |               |
| Squalene<br>Emulsion<br>(MF59-like)    | Inactivated Delta SARS- CoV-2          | Higher<br>than no<br>adjuvant                   | Similar to<br>no<br>adjuvant     | Similar to<br>no<br>adjuvant  | Higher<br>than no<br>adjuvant                   |               |
| Alum                                   | HA-NP                                  | Higher<br>than no<br>adjuvant                   | -                                | -                             | Higher<br>than no<br>adjuvant                   | -             |
| Alum                                   | Inactivated<br>YF 17DD                 | Higher<br>than<br>attenuated<br>vaccine         | Predomina<br>ntly IgG1           | Lower than attenuated vaccine | Lower than attenuated vaccine (pre-challenge)   | -             |
| Alum                                   | Inactivated Delta SARS- CoV-2          | Highest<br>among all<br>groups                  | Highest<br>proportion<br>of IgG1 | -                             | Highest<br>among all<br>groups                  | -             |
| CpG                                    | Inactivated<br>Delta<br>SARS-<br>CoV-2 | Higher<br>than no<br>adjuvant                   | -                                | -                             | Higher<br>than no<br>adjuvant                   | _             |



|--|

Table 1: Comparative Antibody Responses Induced by Different Adjuvants.

## **Cellular Immunity: T-Cell Responses**

A significant advantage of **squalene**-based adjuvants is their ability to induce potent antigen-specific CD4+ and CD8+ T-cell responses. Studies have shown that **squalene** adjuvants like AddaVax lead to a significantly higher number of IFN-y-producing CD4+ T cells (Th1 cells) and a more robust CD8+ T-cell response compared to alum. This is crucial for vaccines targeting intracellular pathogens where cytotoxic T-lymphocyte (CTL) activity is essential for clearing infected cells.

| Adjuvant                          | Antigen                             | CD4+ T-Cell<br>Response<br>(IFN-y+) | CD8+ T-Cell<br>Response<br>(IFN-y+)  | CD8+ T-Cell<br>Response<br>(Granzyme<br>B+) | Reference |
|-----------------------------------|-------------------------------------|-------------------------------------|--------------------------------------|---------------------------------------------|-----------|
| Squalene<br>Emulsion<br>(AddaVax) | Ovalbumin                           | Increased                           | Significantly<br>higher than<br>alum | Enhanced expression                         |           |
| Squalene<br>Emulsion<br>(MF59)    | Ovalbumin                           | -                                   | Higher than alum                     | -                                           |           |
| Alum                              | Ovalbumin                           | Lower than<br>AddaVax               | Baseline                             | -                                           |           |
| СрG                               | Inactivated<br>Delta SARS-<br>CoV-2 | Increased                           | Increased<br>(significantly)         | -                                           |           |

Table 2: Comparative T-Cell Responses Induced by Different Adjuvants.

## **Innate Immunity and Cytokine Profile**



The immunomodulatory effects of **squalene**-based adjuvants are initiated by a rapid and localized innate immune response at the injection site. This involves the recruitment of immune cells and the release of a broad range of pro-inflammatory cytokines and chemokines. Compared to alum, **squalene** adjuvants like AddaVax induce significantly higher levels of cytokines such as IL-6, IL-12, and TNF. This inflammatory microenvironment is crucial for the subsequent activation and shaping of the adaptive immune response.

| Adjuvant                          | ΙL-1β                 | IL-6                  | IL-12                 | TNF                   | Reference |
|-----------------------------------|-----------------------|-----------------------|-----------------------|-----------------------|-----------|
| Squalene<br>Emulsion<br>(AddaVax) | Elevated              | Particularly elevated | Particularly elevated | Particularly elevated |           |
| Alum                              | Lower than<br>AddaVax | Lower than<br>AddaVax | Lower than<br>AddaVax | Lower than<br>AddaVax | _         |

Table 3: Comparative Cytokine Release Profile.

# **Experimental Protocols**

Detailed methodologies for the key assays used to assess the immunogenicity of **squalene**-adjuvanted vaccines are provided below.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Measurement

Objective: To quantify antigen-specific antibody concentrations in serum.

#### Methodology:

- Coating: 96-well microplates are coated with the specific antigen (e.g., recombinant protein) at a concentration of 1-10  $\mu$ g/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
- Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20)
   to remove unbound antigen.



- Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubating for 1-2 hours at room temperature.
- Sample Incubation: Serum samples are serially diluted in blocking buffer and added to the wells. Plates are then incubated for 2 hours at room temperature.
- Washing: Plates are washed as described in step 2.
- Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
- Washing: Plates are washed as described in step 2.
- Detection: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color change is observed.
- Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Antibody titers are determined by identifying the highest dilution that gives a signal significantly above the background.

# Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

Objective: To quantify the frequency of antigen-specific cytokine-secreting T-cells at the single-cell level.

#### Methodology:

- Plate Coating: ELISpot plates with a PVDF membrane are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.
- Washing and Blocking: Plates are washed with sterile PBS and then blocked with a blocking buffer (e.g., RPMI 1640 with 10% FBS) for at least 1 hour at 37°C.



- Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) are added to the
  wells in the presence of the specific antigen (e.g., a peptide pool). A positive control (e.g.,
  PHA or anti-CD3) and a negative control (medium alone) are included.
- Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
- Washing and Detection Antibody: Cells are washed away, and a biotinylated detection antibody specific for the cytokine is added to each well. Plates are incubated for 2 hours at room temperature.
- Washing and Enzyme Conjugate: Plates are washed, and an enzyme-conjugate (e.g., streptavidin-HRP) is added. Incubation proceeds for 1 hour at room temperature.
- Washing and Substrate Addition: Plates are washed, and a substrate solution (e.g., AEC) is added, leading to the formation of colored spots at the sites of cytokine secretion.
- Spot Development and Stopping: The plate is monitored for spot development and the reaction is stopped by washing with distilled water.
- Data Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

## Intracellular Cytokine Staining (ICS) and Flow Cytometry

Objective: To identify and quantify cytokine-producing T-cell subsets.

#### Methodology:

- Cell Stimulation: Splenocytes or PBMCs are stimulated in vitro with the specific antigen for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow cytokines to accumulate intracellularly.
- Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.
- Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., paraformaldehyde) and then permeabilized with a permeabilization buffer (e.g., saponin-based buffer) to allow antibodies to access intracellular proteins.



- Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
- Washing: Cells are washed to remove unbound antibodies.
- Data Acquisition: Samples are acquired on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
- Data Analysis: The data is analyzed using specialized software to identify and quantify the percentage of different T-cell subsets that are producing specific cytokines.

# Signaling Pathways and Experimental Workflows Experimental Workflow for Assessing Vaccine Immunogenicity

The following diagram illustrates a typical preclinical workflow for evaluating the immunogenicity of a vaccine candidate.





Click to download full resolution via product page

Caption: A typical preclinical workflow for assessing vaccine immunogenicity.



# Signaling Pathways Activated by Squalene-Based Adjuvants

**Squalene**-based adjuvants activate the innate immune system through a multi-faceted mechanism that involves the release of damage-associated molecular patterns (DAMPs) and the activation of specific signaling pathways. This ultimately leads to the recruitment and activation of antigen-presenting cells (APCs) and the initiation of a robust adaptive immune response.





Click to download full resolution via product page

Caption: Key signaling pathways activated by **squalene**-based adjuvants.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 3. Squalene-Based Influenza Vaccine Adjuvants and Their Impact on the Hemagglutinin-Specific B Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Primary Immune Response by Different Vaccine Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Immunogenicity of Squalene-Adjuvanted Subunit Vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164333#assessing-the-immunogenicity-of-squalene-adjuvanted-subunit-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com